2-去氨基-2-羟基甲氧苄啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

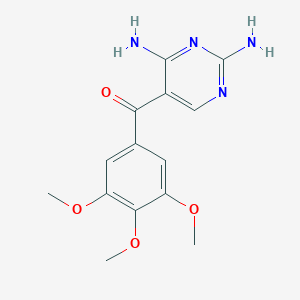

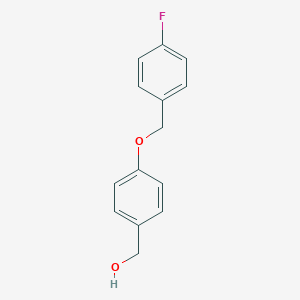

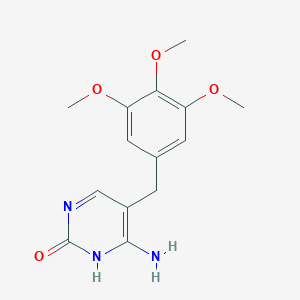

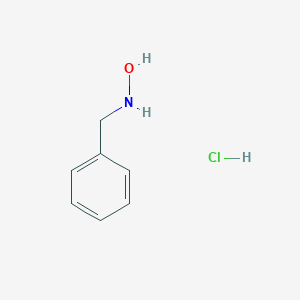

2-Desamino-2-hydroxy trimethoprim is a derivative of the antibiotic trimethoprim . It has a molecular formula of C14H17N3O4 and a molecular weight of 291.3025 .

Molecular Structure Analysis

The molecular structure of 2-Desamino-2-hydroxy trimethoprim consists of 14 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Trimethoprim and its primary metabolites have been screened for their ability to covalently modify human serum albumin (HSA). The first step of the screen was in vitro reactions of the compounds with HSA . In another study, novel antibiotic compounds were prepared through a selective multicomponent reaction upon the known drug Trimethoprim .科学研究应用

Degradation of Antibiotics in Wastewater

The compound “2-Desamino-2-hydroxy trimethoprim” is a derivative of trimethoprim (TMP), a broad-spectrum antimicrobial agent. Studies have investigated the removal efficiency of TMP in a UV-activated persulfate system . This research is crucial for understanding how to effectively degrade antibiotics in wastewater .

Photodegradation in Aquatic Environments

Another application of “2-Desamino-2-hydroxy trimethoprim” is in the indirect photochemical transformation of antibiotics in aquatic environments . This process has been proven to be an efficient way to degrade sulfamethoxazole (SMX) and TMP .

Photo-Fenton Oxidation Technology

The photo-Fenton oxidation technology has been used to degrade trimethoprim in wastewater . This application is significant for the treatment of pharmaceutical and personal care products (PPCPs) in wastewater .

Pharmacophore in Potent Agents

The compound “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Anticancer Activity

Compounds containing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” group have displayed notable anti-cancer effects . They effectively inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Antimicrobial Properties

Select compounds bearing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” group have shown promising anti-fungal and anti-bacterial properties . These include activities against Helicobacter pylori and Mycobacterium tuberculosis .

Antiviral Activity

There have been reports on the antiviral activity of compounds based on "6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one" . These compounds hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

Anti-parasitic Agents

Compounds containing the “6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one” pharmacophore have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma . This indicates their potential as anti-parasitic agents .

作用机制

Target of Action

The primary target of 2-Desamino-2-hydroxy trimethoprim, also known as 6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one, is the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the synthesis of tetrahydrofolic acid (THF), a molecule essential for the production of bacterial DNA .

Mode of Action

2-Desamino-2-hydroxy trimethoprim acts by inhibiting DHFR, thereby preventing the formation of THF . This inhibition disrupts the synthesis of bacterial DNA, leading to the cessation of bacterial growth and survival . The compound’s mode of action is similar to that of trimethoprim, another antifolate antibiotic .

Biochemical Pathways

By inhibiting DHFR, 2-Desamino-2-hydroxy trimethoprim disrupts the folic acid pathway, which is crucial for the synthesis of nucleic acids in bacteria . This disruption affects downstream processes, including DNA replication and cell division, ultimately leading to bacterial death .

Pharmacokinetics

Trimethoprim, a structurally related compound, is well absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in urine . .

Result of Action

The inhibition of DHFR by 2-Desamino-2-hydroxy trimethoprim results in the disruption of bacterial DNA synthesis . This disruption prevents bacterial replication and growth, leading to the death of the bacteria .

Action Environment

The action of 2-Desamino-2-hydroxy trimethoprim can be influenced by environmental factors such as pH . For instance, the basicity of trimethoprim, a related compound, allows it to exist in different ionization states at different pH levels, which can affect its interaction with bacterial metabolism . Additionally, the presence of other substances in the environment, such as additional carbon sources, can also influence the biodegradation of the compound .

未来方向

The modification of the 2’-amino group in trimethoprim analogs, such as 2-Desamino-2-hydroxy trimethoprim, is an attractive direction for future research. This modification overcomes the action of resistance determinants acting at that position and results in increased selectivity for the prokaryotic over eukaryotic ribosomes .

属性

IUPAC Name |

6-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(18)17-13(9)15/h5-7H,4H2,1-3H3,(H3,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDLMYVTTNXWRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(NC(=O)N=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Desamino-2-hydroxy trimethoprim | |

CAS RN |

60729-91-1 |

Source

|

| Record name | 2-Desamino-2-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060729911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DESAMINO-2-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376E44QHJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)